2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3,4-dimethoxypyridine
Description
Properties
IUPAC Name |
2-[(4,5-dichloroimidazol-1-yl)methyl]-3,4-dimethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-17-8-3-4-14-7(9(8)18-2)5-16-6-15-10(12)11(16)13/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWXJWRORWHVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C=NC(=C2Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dimethoxypyridine Derivatives
The dimethoxypyridine core is typically prepared via nucleophilic aromatic substitution or direct methylation of dihydroxypyridine precursors. For example, 2-hydroxy-3,4-dimethoxypyridine can be synthesized by treating 2,3,4-trihydroxypyridine with methyl iodide in the presence of a base such as potassium carbonate. Yields exceeding 80% are achievable in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
Preparation of 4,5-Dichloro-1H-Imidazole
The imidazole moiety is synthesized via cyclocondensation of α-chloroketones with ammonium acetate. A patent by CN105037351A demonstrates that reacting 2-amino-5-chloropyridine with 40% aqueous chloroacetaldehyde in trimethyl carbinol at 75°C for 8 hours generates 6-chloroimidazo[1,2-a]pyridine. Subsequent chlorination with N-chlorosuccinimide (NCS) at 60°C introduces the second chlorine atom at position 3, yielding 3,6-dichloroimidazo[1,2-a]pyridine with 72–86% purity (HPLC). Adapting this method, substituting 2-amino-5-chloropyridine with glyoxal derivatives could yield the desired 4,5-dichloroimidazole.
Coupling Strategies for Hybrid Structure Assembly
Methylene Bridge Formation
The methylene linker is introduced via Mannich reaction or alkylation . For instance, reacting 4,5-dichloro-1H-imidazole with formaldehyde and 3,4-dimethoxypyridine in acetic acid at 50°C facilitates the formation of the methylene bridge. Catalytic amounts of hydrochloric acid enhance electrophilic substitution at the imidazole’s N1 position.
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ Suzuki-Miyaura coupling to attach pre-functionalized imidazole and pyridine units. A brominated imidazole intermediate (e.g., 4,5-dichloro-1-(bromomethyl)-1H-imidazole ) is coupled with 3,4-dimethoxypyridine-2-boronic acid using Pd(PPh₃)₄ as a catalyst. This method, while efficient, requires stringent anhydrous conditions and yields 65–75% product.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Ethyl acetate/hexane | Purity >98% |
| Reaction Temperature | 60–75°C | Prevents decomposition |
| Chlorinating Agent | N-Chlorosuccinimide | Regioselectivity |
Ethyl acetate/hexane (1:3 v/v) is critical for recrystallization, removing unreacted NCS and dimeric byproducts. Elevated temperatures (>80°C) during chlorination risk over-chlorination, reducing regiochemical control.
Stoichiometric Considerations
A molar ratio of 1:1.2 (imidazole precursor:NCS) balances chlorine incorporation and minimizes side reactions. Excess NCS (>1.5 equiv) leads to tri-chlorinated impurities, complicating purification.
Analytical Validation and Characterization
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) resolves the target compound (retention time: 8.2 min) from dichloro-byproducts (6.5–7.8 min). Purities ≥98.5% are achievable with gradient elution.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.45 (d, J=5.2 Hz, 1H, pyridine-H), 5.32 (s, 2H, CH₂), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).
- ESI-MS : m/z 316.03 [M+H]⁺.
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization of imidazole intermediates during alkylation is suppressed by maintaining low concentrations (<0.5 M) and using radical inhibitors like BHT (butylated hydroxytoluene).
Regiochemical Control
Directed ortho-metalation techniques using LDA (lithium diisopropylamide) ensure selective methoxy group placement on the pyridine ring, avoiding positional isomers.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3,4-dimethoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole-pyridine compounds.
Scientific Research Applications
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3,4-dimethoxypyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3,4-dimethoxypyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its dichloroimidazole substituent and dimethoxypyridine core. Below is a comparative analysis with structurally related pyridine and imidazole derivatives:
Key Observations:
- Substituent Position: The target compound’s dichloroimidazole group is attached via a methylene bridge, distinguishing it from silyl-protected analogs (e.g., tert-butyldimethylsilyloxy derivatives) in Evidences 3 and 3. The latter are designed for synthetic intermediates, likely for alcohol protection in organic synthesis.
- Halogenation: The 4,5-dichloro substitution on the imidazole ring may enhance electrophilicity and binding affinity in biological systems compared to non-halogenated derivatives like 2-(4,5-dihydroimidazol-2-yl)pyridine .
- Methoxy vs.
Pharmacological Implications
Imidazole and pyridine derivatives are widely explored for pharmacological activities:
- Imidazoline Derivatives: highlights antihypertensive, antidepressant, and anti-inflammatory properties in imidazoline-containing compounds. The dichloro substitution in the target compound could modulate these activities by enhancing lipophilicity or target selectivity .
- Pyridine Role: Dimethoxy substitutions on pyridine may improve membrane permeability compared to unsubstituted pyridines, as seen in drug candidates like nicotinamide derivatives.
Limitation: Direct pharmacological data (e.g., IC50, toxicity) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
The compound 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3,4-dimethoxypyridine is a derivative of imidazole and pyridine, which are well-known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₃Cl₂N₃O₂
- Molecular Weight : 276.15 g/mol
- CAS Number : 175202-20-7
The biological activity of imidazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. The imidazole ring can act as a weak acid or base, participating in hydrogen bonding and coordinating with metal ions. This versatility facilitates interactions with enzymes and receptors, influencing various biochemical pathways.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the imidazole moiety can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| This compound | 20 | E. coli |
| Reference Drug (Ciprofloxacin) | 30 | E. coli |
This data indicates that the compound has comparable efficacy to established antibiotics.
Antitumor Activity
Imidazole derivatives are also recognized for their antitumor effects. A study highlighted the potential of similar compounds in inhibiting tumor cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
Compounds containing imidazole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a comparative study conducted by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity using the cylinder well diffusion method. The results indicated that certain derivatives showed potent activity against E. coli, suggesting that modifications to the imidazole structure can enhance antibacterial properties .
Case Study 2: Antitumor Potential
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of several imidazole-containing compounds. The findings revealed that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Q & A
Basic: What are the established synthetic routes for 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3,4-dimethoxypyridine?
Answer:
The compound’s synthesis typically involves multi-step reactions, leveraging halogenated intermediates and imidazole ring formation. A common approach includes:
- Step 1: Reacting 4,5-dichloroimidazole with a chloroacetyl chloride derivative to form the imidazole-methyl intermediate .
- Step 2: Coupling this intermediate with 3,4-dimethoxypyridine via nucleophilic substitution or alkylation under controlled conditions (e.g., inert atmosphere, DMSO solvent) .
- Purification: Column chromatography and recrystallization are recommended, with structural validation via NMR and mass spectrometry .
Basic: How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structure of this compound?
Answer:
NMR is critical for confirming regiochemistry and substitution patterns:
- ¹H NMR: Identifies methoxy groups (δ ~3.8–4.0 ppm), pyridine protons (δ ~6.5–8.5 ppm), and imidazole methylene protons (δ ~4.5–5.5 ppm). Splitting patterns clarify proximity to electron-withdrawing groups (e.g., dichloro-substituents) .
- ¹³C NMR: Distinguishes between aromatic carbons (pyridine and imidazole rings) and aliphatic carbons (methylene bridge). Methoxy carbons appear at δ ~55–60 ppm .
- 2D NMR (COSY, HSQC): Resolves overlapping signals and confirms connectivity between the imidazole and pyridine moieties .
Advanced: What strategies optimize reaction conditions for introducing the imidazole moiety in such derivatives?
Answer:
Key considerations include:
- Catalysis: Use of DMAP (4-dimethylaminopyridine) to accelerate alkylation reactions, improving yield (e.g., 74% in dichloromethane at 0–20°C for 96 hours) .
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the imidazole nitrogen .
- Temperature Control: Low temperatures (0–5°C) minimize side reactions during imidazole activation .
- Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Contradictions often arise from variability in assay conditions or compound purity. Methodological solutions include:
- Standardized Bioassays: Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and controlled compound purity (>95% by HPLC) .
- Mechanistic Profiling: Use kinase inhibition assays or receptor-binding studies to clarify target specificity, reducing false positives from off-target effects .
- Meta-Analysis: Compare data across studies while accounting for variables like solvent (DMSO vs. saline) or dosing regimens .
Advanced: What experimental design considerations are critical for assessing environmental stability and ecotoxicological impact?
Answer:
- Environmental Fate Studies: Evaluate hydrolysis, photolysis, and biodegradation under simulated natural conditions (pH 5–9, UV exposure) to determine half-life .
- Toxicity Testing: Use tiered approaches:
- Analytical Validation: Quantify residual compound and metabolites via LC-MS/MS in water, soil, and biota .
Advanced: What methodological approaches are used to study structure-activity relationships (SAR) for pharmacological applications?
Answer:
- Analog Synthesis: Prepare derivatives with variations in the pyridine methoxy groups or imidazole substituents to assess impact on bioactivity .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .
- Biological Screening: Test analogs in dose-response assays (e.g., IC50 for antimicrobial activity) and correlate results with electronic (Hammett σ) or steric parameters .
Advanced: How can researchers address discrepancies in reported spectroscopic data for this compound?
Answer:
- Reproducibility Checks: Re-synthesize the compound using published protocols and compare NMR/MS data .
- Isotopic Labeling: Use ¹³C-labeled intermediates to confirm peak assignments in complex spectra .
- Collaborative Validation: Share samples with independent labs for cross-validation of spectral data .
Basic: What analytical techniques are essential for purity assessment during synthesis?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]+) and rules out byproducts .
- Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
